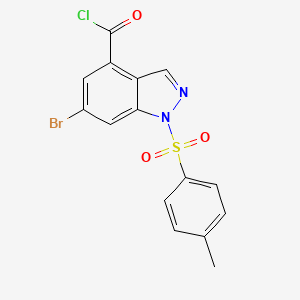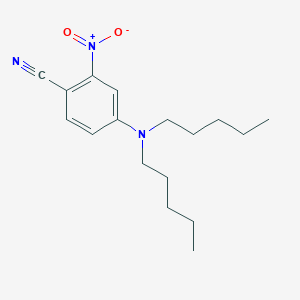
Benzonitrile, 4-(dipentylamino)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(dipentylamino)-2-nitro- is an organic compound that belongs to the class of benzonitriles This compound features a benzene ring substituted with a nitrile group, a nitro group, and a dipentylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(dipentylamino)-2-nitro- typically involves the nitration of benzonitrile derivatives followed by the introduction of the dipentylamino group. One common method is the nitration of 4-aminobenzonitrile to form 4-nitrobenzonitrile, which is then reacted with dipentylamine under suitable conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production of benzonitrile, 4-(dipentylamino)-2-nitro- may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-(dipentylamino)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(dipentylamino)-2-aminobenzonitrile.
Substitution: Various amides or esters.
Hydrolysis: 4-(dipentylamino)-2-nitrobenzoic acid.
Applications De Recherche Scientifique
Benzonitrile, 4-(dipentylamino)-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-(dipentylamino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dipentylamino group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-(dimethylamino)-2-nitro-: Similar structure but with dimethylamino instead of dipentylamino group.
Benzonitrile, 4-(diethylamino)-2-nitro-: Similar structure but with diethylamino instead of dipentylamino group.
Benzonitrile, 4-(dipropylamino)-2-nitro-: Similar structure but with dipropylamino instead of dipentylamino group.
Uniqueness
Benzonitrile, 4-(dipentylamino)-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The longer dipentylamino chain may influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
821776-81-2 |
|---|---|
Formule moléculaire |
C17H25N3O2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
4-(dipentylamino)-2-nitrobenzonitrile |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-7-11-19(12-8-6-4-2)16-10-9-15(14-18)17(13-16)20(21)22/h9-10,13H,3-8,11-12H2,1-2H3 |
Clé InChI |
CWCXIQXIWKTNGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
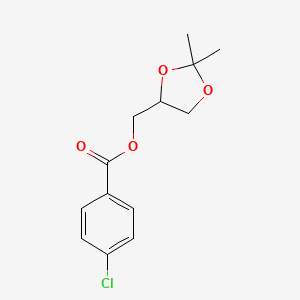


![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
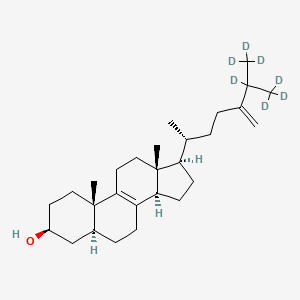
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
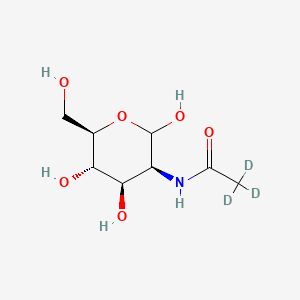


![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
